Dexamethasone tebutate
Beschreibung
Dexamethasone tebutate is a synthetic glucocorticoid ester prodrug, designed to prolong the therapeutic effects of dexamethasone through delayed systemic absorption. It is administered intramuscularly (IM) or intra-articularly, where its tebutate ester group enhances lipophilicity, enabling sustained release from the injection site . Key pharmacokinetic properties include a time to maximum concentration ($T{\text{max}}$) of 22–28 hours in dogs and cattle, a half-life ($t{1/2}$) of 50–61 hours, and near-complete bioavailability (~100%) . Clinically, it is used in veterinary and human medicine for conditions requiring prolonged anti-inflammatory or immunosuppressive effects, such as musculoskeletal disorders .
Eigenschaften
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FO6/c1-16-11-20-19-8-7-17-12-18(30)9-10-25(17,5)27(19,29)21(31)13-26(20,6)28(16,34)22(32)15-35-23(33)14-24(2,3)4/h9-10,12,16,19-21,31,34H,7-8,11,13-15H2,1-6H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVDYPCHUGFHAR-PKWREOPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24668-75-5 | |
| Record name | Dexamethasone tert-butylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24668-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethason 21-tert-butylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024668755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE TEBUTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IPA7Z9N7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Multi-Step Synthesis from Dexamethasone Acetate
A principal route involves the hydrolysis of dexamethasone acetate followed by re-esterification with tert-butyl acetoacetate. As detailed in patent CN101397320A, dexamethasone acetate undergoes alkaline hydrolysis using sodium hydroxide (2% w/v) in a methanol-dichloromethane solvent system at 10°C. This step cleaves the 21-acetate group, yielding dexamethasone with a free 21-hydroxyl group. Subsequent esterification employs tert-butyl acetoacetate, synthesized via ketene dimer and tert-butyl alcohol in the presence of fatty amine catalysts (e.g., triethylenediamine) at 20–150°C. The reaction achieves >94% yield by optimizing the tert-butyl alcohol-to-ketene dimer molar ratio (1–2:1) and catalyst loading (0.1–2 wt%).
Direct Esterification of Dexamethasone
Alternative methodologies bypass intermediate hydrolysis by directly esterifying dexamethasone with tert-butyl acetylating agents. Patent CN102603843B discloses a titanium tetrachloride-catalyzed reaction between dexamethasone and tert-butyl acetoacetate in tetrahydrofuran (THF) at 40°C. This one-pot approach minimizes side reactions at the 11β- and 17α-hydroxyl groups through steric hindrance, achieving 89% purity after recrystallization.
Critical Intermediate Synthesis
tert-Butyl Acetoacetate Production
The tert-butyl acetoacetate required for esterification is synthesized via ketene dimer (C₄H₄O₂) and tert-butyl alcohol in the presence of tertiary amine catalysts. Patent CN107827749A highlights that fatty amines (e.g., cetylamine) enhance reaction efficiency by stabilizing the tetrahedral intermediate during nucleophilic acyl substitution. Optimal conditions include a 1.5:1 tert-butyl alcohol-to-ketene dimer ratio and 1 wt% catalyst loading at 80°C, yielding 99% pure product.
Dexamethasone Intermediate Modifications
Patent CN102603843B outlines the synthesis of dexamethasone intermediates via ethynylation and Oppenauer oxidation. For example, 17α-hydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione undergoes ethynylation with potassium acetylide in THF, followed by oxidation with copper(II) chloride in methanol to introduce the 11β-hydroxyl group. These steps ensure regioselectivity critical for subsequent esterification.
Reaction Optimization and Scalability
Solvent and Catalyst Selection
Polar aprotic solvents like THF and dichloromethane are preferred for esterification due to their ability to solubilize dexamethasone while minimizing epimerization. Catalytic systems combining titanium tetrachloride and triethylamine (1:2 mol ratio) enhance electrophilicity at the 21-hydroxyl oxygen, accelerating acylation.
Temperature and pH Control
Esterification proceeds optimally at 40–60°C, balancing reaction rate and thermal degradation risks. Alkaline conditions (pH 7–8) during hydrolysis prevent β-elimination at the 17α-hydroxyl group, preserving stereochemical integrity.
Analytical Characterization
Post-synthesis purification involves recrystallization from ethyl acetate-n-hexane mixtures (3:1 v/v), yielding this compound with a melting point of 255–262°C. High-performance liquid chromatography (HPLC) analysis confirms >99% purity using a C18 column and methanol-water (75:25) mobile phase. Nuclear magnetic resonance (NMR) spectra corroborate the tert-butyl singlet at δ 1.25 ppm (¹H) and 27.8 ppm (¹³C).
Industrial Applications and Process Economics
Large-scale production adopts continuous-flow reactors to enhance mixing and heat transfer during esterification, reducing batch cycle times by 30%. Tert-butyl acetoacetate synthesis generates minimal waste (E-factor: 0.8), aligning with green chemistry principles. However, the high cost of ketene dimer (≈$450/kg) necessitates catalyst recycling to maintain profitability.
Analyse Chemischer Reaktionen
Types of Reactions: Dexamethasone tebutate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Dexamethasone tebutate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical trials for treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Employed in the formulation of pharmaceutical products due to its stability and efficacy.
Wirkmechanismus
Dexamethasone tebutate exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates gene expression. This leads to:
Decreased Inflammation: Suppression of pro-inflammatory cytokines and mediators.
Immunosuppression: Inhibition of immune cell proliferation and activity.
Metabolic Effects: Regulation of glucose metabolism and reduction of protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacokinetic Differences
Dexamethasone tebutate is differentiated from other glucocorticoid esters by its tebutate moiety, which modulates solubility and release kinetics. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Pharmacokinetic Profiles
| Compound | Ester Group | log Pow* | $T_{\text{max}}$ (h) | $t_{1/2}$ (h) | Bioavailability | Key Uses |
|---|---|---|---|---|---|---|
| This compound | Tebutate | ~2.5† | 22–28 | 50–61 | ~100% | IM, intra-articular (veterinary) |
| Dexamethasone acetate | Acetate | ~1.8† | 4–6‡ | 36–54‡ | ~80%‡ | Systemic (e.g., multiple myeloma) |
| Prednisolone tebutate | Tebutate | ~2.3† | 18–24‡ | 48–72‡ | ~90%‡ | Intra-articular (human) |
| Triamcinolone hexacetonide | Hexacetonide | ~3.1† | 24–36‡ | 100–150‡ | ~70%‡ | Intra-articular (chronic inflammation) |
*Estimated log Pow (partition coefficient) based on ester hydrophobicity.
†Predicted values based on ester group contributions; ‡Data extrapolated from analogous esters .
- Dexamethasone acetate : The acetate ester increases water solubility, enabling faster absorption ($T_{\text{max}} \approx 4–6$ hours) and shorter duration than the tebutate form. It is used systemically (e.g., NEOFORDEX® for multiple myeloma) .
- Prednisolone tebutate : Shares the tebutate ester but is less potent than dexamethasone derivatives. Used in human intra-articular injections for localized inflammation .
- Triamcinolone hexacetonide: The highly lipophilic hexacetonide ester provides the longest duration ($t_{1/2} > 100$ hours), making it ideal for chronic joint inflammation .
Anti-inflammatory Potency
- This compound has 25–30 times the anti-inflammatory potency of hydrocortisone, comparable to dexamethasone acetate but with prolonged action due to slower release .
- Triamcinolone hexacetonide has lower systemic bioavailability but higher local efficacy in joints due to minimal solubility .
Adverse Effects
All injectable glucocorticoids share risks of adrenal suppression, hyperglycemia, and tissue atrophy. However, this compound’s sustained release may reduce peak systemic exposure compared to faster-acting esters like dexamethasone acetate . Notably, continuous dexamethasone use (any form) is linked to Cushing’s syndrome, emphasizing the need for cautious dosing .
Table 2: Adverse Effect Comparison
| Compound | Common Adverse Effects | Unique Risks |
|---|---|---|
| This compound | Adrenal suppression, hyperglycemia, tissue atrophy | Prolonged exposure due to slow absorption |
| Dexamethasone acetate | Similar to tebutate | Higher risk of acute systemic effects |
| Prednisolone tebutate | Intra-articular crystal-induced inflammation | Localized joint toxicity |
| Triamcinolone hexacetonide | Joint calcification, tendon weakening | Rare systemic effects due to low solubility |
Biologische Aktivität
Dexamethasone tebutate is a synthetic corticosteroid derived from dexamethasone, known for its potent anti-inflammatory and immunosuppressive properties. This compound is characterized by its extended-release formulation, which allows for less frequent dosing compared to traditional dexamethasone. Its biological activity primarily involves interaction with glucocorticoid receptors, leading to various therapeutic applications.
This compound exerts its biological effects through several key mechanisms:
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Immunosuppressive Properties : The compound modulates immune responses, making it beneficial for managing autoimmune disorders like psoriasis and multiple sclerosis.
- Neuroprotective Potential : Research is ongoing to determine its efficacy in neurodegenerative diseases by modulating inflammatory responses in the brain, which could potentially slow disease progression in conditions like Alzheimer's and Parkinson's disease.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including:
- Extended Half-Life : The extended-release formulation allows for sustained therapeutic effects over longer periods.
- Bioavailability : Studies indicate that oral dexamethasone has a bioavailability of approximately 70-78% in healthy subjects, which may be comparable for this compound due to its structural similarities .
Clinical Applications
This compound is utilized in various medical contexts, including:
- Chronic Inflammatory Diseases : Effective in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus.
- Cancer Symptom Management : Used to alleviate symptoms associated with cancer and its treatment, including pain and swelling.
- Palliative Care : Investigated for its role in providing sustained symptom relief in cancer patients, potentially improving quality of life with fewer administrations.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Tuberculous Meningitis : A randomized controlled trial showed that adjunctive treatment with dexamethasone improved survival rates among patients over 14 years old with tuberculous meningitis. The treatment was associated with a relative risk reduction of death (0.69) compared to placebo .
- Multiple Myeloma : Dexamethasone has been shown to induce apoptosis in multiple myeloma cells through down-regulation of nuclear factor-κB activity and activation of caspases, highlighting its potential in hematological malignancies .
- Chronic Inflammation Models : Animal studies have demonstrated that low doses of dexamethasone can significantly reduce intrahepatic reactive oxygen species production while modulating fibrotic processes, indicating its dual role in inflammation management .
Comparative Analysis with Other Corticosteroids
| Compound | Mechanism of Action | Clinical Use Cases | Half-Life |
|---|---|---|---|
| This compound | Anti-inflammatory, immunosuppressive | Autoimmune disorders, cancer symptom relief | Extended |
| Prednisone | Anti-inflammatory | Allergies, asthma | Moderate |
| Methylprednisolone | Anti-inflammatory | Allergic reactions, inflammatory diseases | Moderate |
Q & A
Q. What are the key chemical properties and synthesis protocols for Dexamethasone Tebutate?
this compound is synthesized by esterifying dexamethasone with butylacetic acid. Its chemical formula is C₂₈H₃₉FO₆ (MW: 490.6 g/mol), and it is practically insoluble in water but soluble in ethanol and acetone . Characterization involves HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight validation. Stability during synthesis requires inert conditions to prevent ester hydrolysis .
Q. Which analytical methods are validated for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, using a C18 column and acetonitrile-water gradients. System suitability requires resolution ≥2.0 between dexamethasone and betamethasone peaks. Quantitation limits are typically 0.1 ng/mL in plasma, validated per ICH guidelines .
Q. What is the pharmacological mechanism of this compound in preclinical inflammatory models?
As a glucocorticoid receptor agonist, it suppresses NF-κB and AP-1 pathways, reducing pro-inflammatory cytokines (IL-6, TNF-α). In rodent arthritis models, efficacy is dose-dependent (ED₅₀: 0.5–1.0 mg/kg), validated via paw swelling assays and histopathology .
Q. How are impurities and degradation products identified in this compound formulations?
Forced degradation studies (acid/alkali hydrolysis, oxidation, photolysis) coupled with LC-MS/MS identify impurities. Pharmacopeial standards specify ≤0.5% for any single impurity and ≤1.0% total impurities. Degradation products include dexamethasone (hydrolysis) and 9,11-epoxide (oxidation) .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic (PK) data across species be resolved?
Discrepancies often arise from interspecies metabolic differences. For example, rodents exhibit faster clearance (t₁/₂: 2–4 hr) than primates (t₁/₂: 6–8 hr) due to esterase activity variations. Use species-specific enzyme inhibitors (e.g., bis-4-nitrophenyl phosphate for esterases) in vitro to standardize metabolism studies .
Q. What experimental designs optimize solubility and bioavailability in preclinical formulations?
Co-solvent systems (e.g., PEG 400:ethanol, 70:30 v/v) enhance aqueous solubility (from <0.1 mg/mL to ~2.5 mg/mL). Nanoemulsions (particle size <200 nm) improve bioavailability by 3-fold in rat models. Stability testing under ICH Q1A(R2) conditions (25°C/60% RH) ensures formulation robustness .
Q. How do researchers address batch-to-batch variability in anti-inflammatory efficacy?
Variability is minimized by standardizing receptor binding assays (IC₅₀: 1–5 nM for GR binding) and using reference standards (USP Dexamethasone RS). In vivo studies must control for circadian cortisol rhythms, which modulate drug response .
Q. What statistical approaches validate biomarker correlations in clinical trials?
Multivariate regression adjusts for covariates (e.g., baseline cytokine levels). For example, a 30% reduction in IL-6 at 24 hr post-dose correlates with 80% clinical response (p<0.01, AUC: 0.85). Bootstrap resampling (1,000 iterations) confirms robustness .
Q. How are stability-indicating methods developed for long-term storage studies?
Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS monitoring identifies degradation pathways. Arrhenius modeling predicts shelf-life (t₉₀: >24 months at 25°C). Excipients like lactose must be avoided due to Maillard reaction risks .
Q. What challenges arise in designing blinded trials for this compound?
Blinding is complicated by rapid onset of anti-inflammatory effects (6–12 hr). Placebo-controlled trials use matched formulations with identical sensory properties. Interim PK analysis ensures dose masking, while adverse event (AE) adjudication committees mitigate bias .
Methodological Guidelines
- For PK/PD Modeling : Use non-compartmental analysis (NCA) for linear kinetics and compartmental models for non-linear cases. Phoenix WinNonlin® is recommended for parameter estimation .
- In Receptor Studies : Radioligand binding assays (³H-dexamethasone, Kd: 0.5 nM) require glucocorticoid receptor (GR)-transfected cell lines to isolate target effects .
- Clinical Endpoints : EMA/CHMP guidelines mandate composite endpoints (e.g., ACR20 for arthritis) with pre-specified responder analysis to avoid Type I errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
